N~2~-Cyclopropyl-N~4~-ethyl-1,3,5-triazine-2,4,6-triamine
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Overview
Description
N~2~-Cyclopropyl-N~4~-ethyl-1,3,5-triazine-2,4,6-triamine is a compound belonging to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Cyclopropyl-N~4~-ethyl-1,3,5-triazine-2,4,6-triamine typically involves the sequential substitution of the chlorides in cyanuric chloride by nucleophiles. The process begins with the reaction of cyanuric chloride with cyclopropylamine and ethylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as acetonitrile or dichloromethane, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete substitution .
Industrial Production Methods
On an industrial scale, the production of N2-Cyclopropyl-N~4~-ethyl-1,3,5-triazine-2,4,6-triamine follows a similar synthetic route but is optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are carefully monitored to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N~2~-Cyclopropyl-N~4~-ethyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted triazines.
Scientific Research Applications
N~2~-Cyclopropyl-N~4~-ethyl-1,3,5-triazine-2,4,6-triamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized in the production of herbicides and polymer stabilizers.
Mechanism of Action
The mechanism of action of N2-Cyclopropyl-N~4~-ethyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. The compound’s unique structure allows it to interact with various pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropyl-2,4,6-triamino-1,3,5-triazine: Known for its use as an insect growth regulator.
Melamine: Widely used in the production of plastics and resins.
Hexamethylmelamine: Used clinically for its antitumor properties.
Uniqueness
N~2~-Cyclopropyl-N~4~-ethyl-1,3,5-triazine-2,4,6-triamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
66215-64-3 |
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Molecular Formula |
C8H14N6 |
Molecular Weight |
194.24 g/mol |
IUPAC Name |
2-N-cyclopropyl-4-N-ethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C8H14N6/c1-2-10-7-12-6(9)13-8(14-7)11-5-3-4-5/h5H,2-4H2,1H3,(H4,9,10,11,12,13,14) |
InChI Key |
VCGUBERUWLKEGV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)N)NC2CC2 |
Origin of Product |
United States |
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